1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile 1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 141363-27-1
VCID: VC21092286
InChI: InChI=1S/C11H12N4O/c1-14-4-3-8(11(14)16)5-10-13-7-9(6-12)15(10)2/h5,7H,3-4H2,1-2H3/b8-5-
SMILES: CN1CCC(=CC2=NC=C(N2C)C#N)C1=O
Molecular Formula: C11H12N4O
Molecular Weight: 216.24 g/mol

1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile

CAS No.: 141363-27-1

Cat. No.: VC21092286

Molecular Formula: C11H12N4O

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-2-((1-methyl-2-oxo-3-pyrrolidinylidene)methyl)-1H-imidazole-5-carbonitrile - 141363-27-1

Specification

CAS No. 141363-27-1
Molecular Formula C11H12N4O
Molecular Weight 216.24 g/mol
IUPAC Name 3-methyl-2-[(Z)-(1-methyl-2-oxopyrrolidin-3-ylidene)methyl]imidazole-4-carbonitrile
Standard InChI InChI=1S/C11H12N4O/c1-14-4-3-8(11(14)16)5-10-13-7-9(6-12)15(10)2/h5,7H,3-4H2,1-2H3/b8-5-
Standard InChI Key UQNCYMPLTIPEHP-UHFFFAOYSA-N
Isomeric SMILES CN1CC/C(=C/C2=NC=C(N2C)C#N)/C1=O
SMILES CN1CCC(=CC2=NC=C(N2C)C#N)C1=O
Canonical SMILES CN1CCC(=CC2=NC=C(N2C)C#N)C1=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator